molecular formula C7H10O2 B6211310 3-ethynyl-3-methoxyoxolane CAS No. 2168729-64-2

3-ethynyl-3-methoxyoxolane

Cat. No.: B6211310
CAS No.: 2168729-64-2
M. Wt: 126.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-ethynyl-3-methoxyoxolane is an organic compound with a unique structure that includes an oxolane ring substituted with an ethynyl group and a methoxy group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethynyl-3-methoxyoxolane can be achieved through several synthetic routes. One common method involves the alkylation of 3-ethynyl-oxolane with methanol in the presence of a strong base such as sodium hydride. The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process. specific industrial methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-ethynyl-3-methoxyoxolane undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of saturated oxolane derivatives.

    Substitution: Formation of various substituted oxolane derivatives depending on the nucleophile used.

Scientific Research Applications

3

Properties

CAS No.

2168729-64-2

Molecular Formula

C7H10O2

Molecular Weight

126.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.